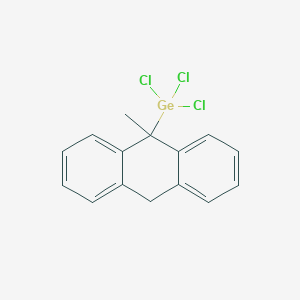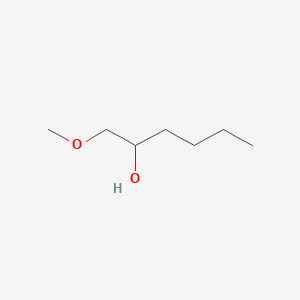
1-Methoxy-2-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-hexanol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a hexane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexanol can be synthesized through the reaction of hexene 1-epoxide with methanol. This reaction is typically catalyzed by acidic catalysts such as H-ZSM-5, which facilitates the ring-opening of the epoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is practiced to produce mixtures of isomeric C6-alcohols, which are precursors to various plasticizers .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Hexanol: Similar structure but lacks the methoxy group.
2-Hexanol: Similar structure but the hydroxyl group is on the second carbon.
1-Methoxy-2-propanol: Similar functional groups but a shorter carbon chain.
Uniqueness: 1-Methoxy-2-hexanol is unique due to the presence of both a hydroxyl and a methoxy group on a hexane backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .
Eigenschaften
CAS-Nummer |
80717-20-0 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
1-methoxyhexan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
ONDSSKDTLGWNOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


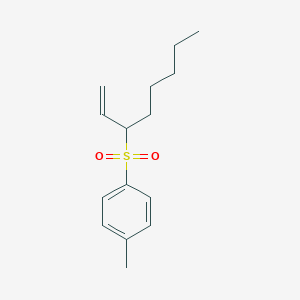

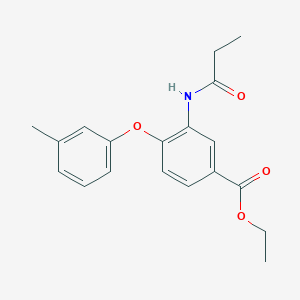
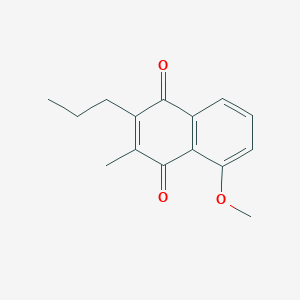

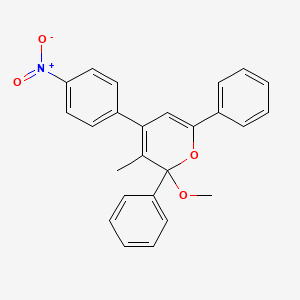

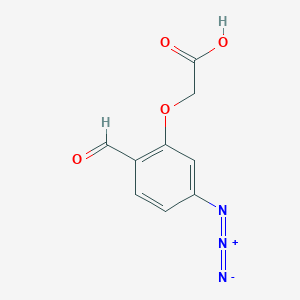
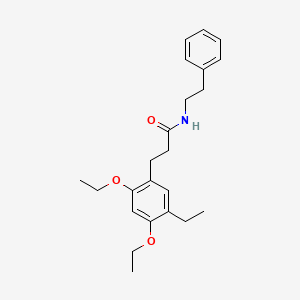
![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
